6-Bromo-7-fluorobenzo[d]isoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3BrFNO |
|---|---|
Molecular Weight |
216.01 g/mol |
IUPAC Name |
6-bromo-7-fluoro-1,2-benzoxazole |
InChI |
InChI=1S/C7H3BrFNO/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H |
InChI Key |
XFYJMPWYYDWTFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NO2)F)Br |
Origin of Product |
United States |
Purification and Characterization Methodologies for 6 Bromo 7 Fluorobenzo D Isoxazole
Purification Methodologies
Column Chromatography: A widely used technique for the purification of 6-Bromo-7-fluorobenzo[d]isoxazole is column chromatography. rsc.org This method separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column. A solvent system, often a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate, is then passed through the column to elute the desired compound. rsc.org The fractions are collected and analyzed, for example by thin-layer chromatography (TLC), to identify those containing the pure product.
Characterization Methodologies
The structural elucidation and confirmation of the identity of this compound are achieved through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR): This technique provides information about the number and chemical environment of the hydrogen atoms in the molecule. The aromatic protons of this compound exhibit characteristic chemical shifts and coupling patterns that are consistent with the proposed structure.
¹³C NMR (Carbon-13 NMR): This method is used to determine the number and types of carbon atoms in the molecule. The spectrum of this compound shows distinct signals for each carbon atom in the benzisoxazole ring system, with the chemical shifts being influenced by the attached bromine and fluorine atoms. rsc.orgdoi.org
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. rsc.org
The combination of these characterization techniques provides a comprehensive and unambiguous confirmation of the synthesis of this compound.
Chemical Transformations and Reactivity of 6 Bromo 7 Fluorobenzo D Isoxazole
Overview of Reactivity Patterns of Halogenated Benzo[d]isoxazoles
The benzo[d]isoxazole ring system is aromatic and relatively stable, but its heterocyclic nature imparts distinct reactivity to the fused benzene (B151609) ring. wikipedia.org The isoxazole (B147169) moiety is electron-withdrawing, which generally deactivates the benzene ring toward electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com
Halogen substituents on the benzene ring are key functional handles for further molecular elaboration. The reactivity of these halogens is influenced by several factors:
Nature of the Halogen: In metal-catalyzed reactions, the reactivity order for oxidative addition is typically C-I > C-Br > C-Cl >> C-F. In nucleophilic aromatic substitution, the C-F bond is often the most reactive due to the high electronegativity of fluorine, which strongly polarizes the carbon atom and stabilizes the intermediate Meisenheimer complex. libretexts.org
Position on the Ring: The position of the halogen relative to the fused isoxazole ring affects its reactivity. Substituents ortho and para to the electron-withdrawing nitrogen atom and ortho to the oxygen atom are generally more activated toward nucleophilic attack.
Reactions such as nitration and bromination on the benzo[d]isoxazole core have been explored, though some reactions involving strong bases or acids can lead to the cleavage of the relatively weak N-O bond in the isoxazole ring. wikipedia.orgrsc.org For instance, the Kemp elimination describes the base-induced cleavage of the N-O bond to form a 2-hydroxybenzonitrile (B42573). wikipedia.org
Nucleophilic Aromatic Substitution (SNAr) at the Benzo[d]isoxazole Core
Nucleophilic aromatic substitution is a powerful method for introducing a variety of functional groups onto an aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org For this pathway to be effective, the aromatic ring must be activated by at least one strong electron-withdrawing group. youtube.com
In 6-bromo-7-fluorobenzo[d]isoxazole, the fused isoxazole ring serves as the necessary electron-withdrawing group to facilitate SNAr reactions. The molecule possesses two potential leaving groups: bromide at C6 and fluoride (B91410) at C7.
The relative reactivity of these halogens in an SNAr reaction is governed by two opposing factors: the bond strength (C-F > C-Br) and the ability to stabilize the transition state leading to the Meisenheimer complex. In SNAr, the rate-determining step is typically the initial nucleophilic attack. Fluorine's high electronegativity makes the attached carbon (C7) highly electrophilic and effectively stabilizes the negative charge of the Meisenheimer intermediate through induction. Consequently, the C-F bond is significantly more prone to nucleophilic attack than the C-Br bond in SNAr reactions. chim.itnih.gov
Therefore, the reaction of this compound with nucleophiles is expected to proceed with high regioselectivity, leading to the substitution of the fluorine atom at the C7 position while leaving the bromine atom at the C6 position untouched. This selective reactivity allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles at C7.
The selective displacement of the C7-fluorine atom opens a pathway to a variety of 7-substituted-6-bromobenzo[d]isoxazole derivatives.
Scope of Nucleophiles:
Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides can be used to introduce alkoxy and aryloxy groups, respectively.
Nitrogen Nucleophiles: Primary and secondary amines (aliphatic and aromatic) can be employed to form C-N bonds, yielding 7-amino-substituted benzo[d]isoxazoles. nih.gov Azoles can also serve as effective nitrogen nucleophiles. nih.gov
Sulfur Nucleophiles: Thiolates can be used to introduce thioether functionalities.
Limitations:
Strongly Basic Conditions: The use of very strong bases (e.g., tert-butoxides in some conditions) can promote the Kemp elimination, leading to the cleavage of the isoxazole N-O bond and ring opening to a 2-hydroxybenzonitrile derivative. wikipedia.org This side reaction can limit the yield of the desired SNAr product.
Poor Nucleophiles: Weak nucleophiles may require harsh reaction conditions (high temperatures), which can also lead to decomposition or side reactions.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, these reactions provide a powerful and selective method to functionalize the C6 position.
Palladium complexes are the most widely used catalysts for cross-coupling reactions. A key step in these catalytic cycles is the oxidative addition of the organohalide to the Pd(0) complex. The reactivity of carbon-halogen bonds in this step follows the order C-I > C-Br >> C-Cl >> C-F.
This reactivity difference allows for exceptional site-selectivity in the cross-coupling of this compound. The C6-Br bond will readily undergo oxidative addition with palladium catalysts under conditions where the much stronger and less reactive C7-F bond remains intact. beilstein-journals.org This orthogonality provides a robust strategy for selectively elaborating the C6 position, while the C7-F bond remains available for subsequent SNAr reactions if desired.
A summary of key palladium-catalyzed cross-coupling reactions and their application to this compound is presented below.
| Reaction Name | Coupling Partner | Bond Formed | Typical Reagents & Conditions | Expected Product from this compound |
| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids, boronic esters) | C-C (sp², sp³) | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., Toluene, Dioxane, 2-MeTHF) | 6-Aryl/Alkyl-7-fluorobenzo[d]isoxazole |
| Heck | Alkenes | C-C (sp²) | Pd catalyst (e.g., Pd(OAc)₂, PdCl₂), base (e.g., Et₃N, K₂CO₃), phosphine (B1218219) ligand (optional) | 6-Vinyl-7-fluorobenzo[d]isoxazole |
| Sonogashira | Terminal Alkynes | C-C (sp) | Pd catalyst, Cu(I) co-catalyst (e.g., CuI), amine base (e.g., Et₃N, Diisopropylamine) | 6-Alkynyl-7-fluorobenzo[d]isoxazole |
| Buchwald-Hartwig | Amines (primary, secondary), Amides | C-N | Pd catalyst, phosphine ligand (e.g., BINAP, XPhos), strong base (e.g., NaOt-Bu, K₃PO₄) | 6-Amino-7-fluorobenzo[d]isoxazole |
While palladium is the most common catalyst, other transition metals, particularly nickel and copper, are increasingly used for cross-coupling reactions, sometimes offering complementary reactivity or cost advantages.
Nickel-Catalyzed Reactions: Nickel catalysts are known to couple a wide range of electrophiles, including aryl bromides. cnpereading.comnih.gov Importantly, under specific conditions, nickel complexes can also activate and functionalize robust C-F bonds. beilstein-journals.orgacs.org This capability could potentially be harnessed to achieve a "reverse" selectivity, functionalizing the C7-F position of this compound or its derivatives via cross-coupling, a transformation not readily achievable with palladium.
Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions, such as the copper-mediated Sonogashira-type coupling or Ullmann-type condensations, represent a more economical alternative to palladium. nih.govnih.gov These methods are effective for coupling aryl bromides with various partners, including alkynes and amines. nih.govrsc.org For this compound, copper catalysis would be expected to proceed selectively at the C6-Br bond, similar to palladium.
Electrophilic Aromatic Substitution (EAS) and Related Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic rings. In the case of this compound, the outcome of such reactions is influenced by the directing and activating or deactivating effects of the existing substituents. The isoxazole ring, being a heterocyclic system, generally exerts a deactivating effect on the fused benzene ring towards electrophilic attack due to the electron-withdrawing nature of the nitrogen and oxygen atoms. Furthermore, the bromo and fluoro substituents are also deactivating groups.
The regioselectivity of EAS reactions is determined by the combined directing effects of the substituents. Both halogens (bromo and fluoro) are traditionally considered ortho-, para-directing groups due to the ability of their lone pairs to stabilize the arenium ion intermediate through resonance. However, their strong inductive electron-withdrawing effect deactivates the ring. The isoxazole ring itself also has preferred positions for substitution.
Considering the positions on the benzene ring of this compound, the available positions for substitution are C4 and C5. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Effect |
| Isoxazole ring | Fused | -I, -M (deactivating) | Directs to C4 and C6 |
| Bromo | C6 | -I > +M (deactivating) | Ortho, Para (directs to C5 and C7 - C7 is blocked) |
| Fluoro | C7 | -I > +M (deactivating) | Ortho, Para (directs to C6 and C5 - C6 is blocked) |
Functional Group Interconversions on the Halogenated Benzo[d]isoxazole Scaffold
Functional group interconversions offer a more synthetically viable approach to modify the this compound scaffold. These reactions primarily involve the transformation of the bromo and fluoro substituents.
The carbon-bromine bond at the C6 position is a key site for functionalization, particularly through palladium-catalyzed cross-coupling reactions. These reactions are highly versatile and allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond at the C6 position.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Expected Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Fluoro-6-phenylbenzo[d]isoxazole |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | 7-Fluoro-6-(4-methoxyphenyl)benzo[d]isoxazole |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond by coupling an aryl halide with an amine. This would be a powerful method to introduce amino functionalities at the C6 position.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Expected Product |
| This compound | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4-(7-Fluorobenzo[d]isoxazol-6-yl)morpholine |
| This compound | Aniline | Pd(OAc)₂, Xantphos, Cs₂CO₃ | N-(7-Fluorobenzo[d]isoxazol-6-yl)aniline |
The carbon-fluorine bond at the C7 position is generally more resistant to cleavage than the C-Br bond. However, nucleophilic aromatic substitution (SNA_r) of the fluorine atom is a possibility, especially given the electron-deficient nature of the aromatic ring. The success of such a reaction would depend on the nucleophile and the reaction conditions. The reactivity order for nucleophilic aromatic substitution on haloaromatic compounds is often F > Cl > Br > I, which would favor substitution at the C7 position over the C6 position if a strong nucleophile is used under forcing conditions. nih.gov
| Reactant 1 | Nucleophile | Conditions | Expected Product |
| This compound | Sodium methoxide | High temperature, polar aprotic solvent (e.g., DMSO) | 6-Bromo-7-methoxybenzo[d]isoxazole |
| This compound | Pyrrolidine | High temperature | 6-Bromo-7-(pyrrolidin-1-yl)benzo[d]isoxazole |
These functional group interconversions provide a robust platform for the synthesis of a diverse library of 6-substituted and/or 7-substituted benzo[d]isoxazole derivatives for various applications, including medicinal chemistry and materials science.
Theoretical and Computational Studies of 6 Bromo 7 Fluorobenzo D Isoxazole
Quantum Chemical Calculations of Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 6-Bromo-7-fluorobenzo[d]isoxazole. These methods model the molecule at the electronic level, providing detailed information about its geometry and electron distribution.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. For compounds similar to this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are employed to determine optimized molecular geometry, vibrational frequencies, and electronic characteristics. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, closely mirroring experimental data obtained from techniques like X-ray crystallography for related structures. nih.gov
Illustrative Optimized Geometrical Parameters (DFT B3LYP/6-31G)*
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-Br | ~1.89 Å |
| Bond Length | C-F | ~1.35 Å |
| Bond Length | N-O | ~1.42 Å |
| Bond Angle | C-C-F | ~119° |
| Bond Angle | C-C-Br | ~121° |
While DFT is widely used, other computational methods also find application. Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, picture of the electronic structure without empirical parameterization. For more complex systems or for a preliminary analysis, semi-empirical methods can be utilized. These methods are computationally less expensive and can be useful for studying larger derivatives or for high-throughput screening of related compounds.
Analysis of Frontier Molecular Orbitals (FMOs) and Electron Density Distributions
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's reactivity and electronic transitions. nih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. nih.gov For similar aromatic heterocyclic compounds, this gap is typically in the range of 4-5 eV. nih.gov
The distribution of these orbitals across the molecule is also informative. In this compound, the HOMO is expected to be localized primarily on the electron-rich benzisoxazole ring system, while the LUMO may be distributed across the entire molecule, influenced by the electron-withdrawing halogen substituents.
Molecular Electrostatic Potential (MEP) maps, derived from the calculated electron density, provide a visual representation of the charge distribution. These maps highlight electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, offering predictions for sites of chemical reactions. For this molecule, the nitrogen and oxygen atoms of the isoxazole (B147169) ring would likely be regions of negative potential, while the hydrogen atoms and areas near the halogens could show positive potential.
Illustrative FMO Data
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.6 eV |
Computational Prediction of Reactivity and Selectivity in Chemical Transformations
Computational models can predict the reactivity of this compound in various chemical transformations. By analyzing the FMOs and MEP maps, chemists can forecast the most likely sites for electrophilic and nucleophilic attack.
For example, the presence of the bromine atom suggests the potential for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. Computational studies can help in understanding the relative reactivity of the C-Br bond. Similarly, the electron-deficient nature of the benzene (B151609) ring, enhanced by the fluorine atom, might make it susceptible to nucleophilic aromatic substitution under certain conditions.
Simulation of Reaction Mechanisms and Transition States
A significant advantage of computational chemistry is the ability to simulate entire reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates and mechanisms.
For a potential reaction, such as a nucleophilic substitution on the aromatic ring, computational methods can be used to model the transition state structure and its associated energy barrier. This information is invaluable for optimizing reaction conditions and for understanding why a particular isomer is formed preferentially.
Structure-Reactivity Relationships from Computational Data
By systematically modifying the structure of this compound in silico (e.g., by changing the position or type of halogen substituent) and calculating the resulting electronic and geometric properties, a quantitative structure-reactivity relationship (QSAR) can be developed.
These studies correlate computed parameters (like HOMO/LUMO energies, atomic charges, or dipole moments) with experimentally observed reactivity or biological activity. For a series of benzisoxazole derivatives, such computational data can help in designing new compounds with desired properties, for instance, by fine-tuning the electronic characteristics to enhance a specific interaction with a biological target.
6 Bromo 7 Fluorobenzo D Isoxazole As a Versatile Synthetic Building Block
Construction of Complex Polycyclic and Heteroaromatic Systems
The unique structural features of 6-bromo-7-fluorobenzo[d]isoxazole make it an excellent starting material for the construction of complex polycyclic and heteroaromatic systems. The bromine atom at the 6-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Key Reactions for Elaboration:
Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by a variety of aryl, heteroaryl, or vinyl groups through Suzuki-Miyaura coupling with corresponding boronic acids or esters. This reaction is highly versatile and tolerant of many functional groups, allowing for the synthesis of a wide range of biaryl and related structures.
Sonogashira Coupling: The reaction of the bromo-substituted benzisoxazole with terminal alkynes, catalyzed by palladium and copper, provides access to alkynyl-substituted benzisoxazoles. These products can then undergo further transformations, such as cyclization reactions, to form more complex fused ring systems.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 6-position. This is a crucial step in the synthesis of many biologically active compounds.
Heck Coupling: The reaction with alkenes under palladium catalysis can be used to introduce vinyl groups, which can then be further manipulated to build larger carbocyclic or heterocyclic rings.
Through sequential application of these and other cross-coupling reactions, complex polycyclic aromatic hydrocarbons and intricate heteroaromatic systems can be assembled in a controlled and predictable manner, starting from the this compound core. The fluorine atom at the 7-position can also influence the reactivity of the molecule and can be a site for further functionalization, although it is generally less reactive than the bromine atom in cross-coupling reactions.
Role in the Synthesis of Advanced Organic Materials
The incorporation of fluorine atoms into organic molecules can significantly impact their electronic properties, thermal stability, and solid-state packing. These properties are highly desirable in the field of advanced organic materials, particularly for applications in optoelectronics. While specific research on this compound in this area is limited, its structural motifs suggest potential as a building block for such materials.
Potential Applications:
Organic Light-Emitting Diodes (OLEDs): The benzisoxazole core, when appropriately functionalized with donor and acceptor groups, could form the basis of emissive materials for OLEDs. The fluorine substituent can help to tune the HOMO/LUMO energy levels, leading to changes in the emission color and efficiency of the device.
Organic Field-Effect Transistors (OFETs): The planar structure of the benzisoxazole ring system and the potential for ordered packing in the solid state, influenced by the fluorine atom, could lead to materials with good charge transport properties suitable for use in OFETs.
Polymers: The difunctional nature of this compound (with two reactive halogen sites) allows for its potential use as a monomer in the synthesis of novel conjugated polymers. These polymers could have interesting electronic and photophysical properties for a range of applications.
The ability to further functionalize the molecule through cross-coupling reactions at the bromine position provides a pathway to create a library of materials with tailored properties for specific electronic and optoelectronic applications.
Development of Chemical Probes and Tags for Research Applications
Fluorescent chemical probes are indispensable tools in chemical biology for visualizing and tracking biological processes in real-time. e-journals.in The design of such probes often involves a fluorophore core that can be modified with a reactive group to selectively target a specific analyte or biomolecule.
While there is no specific literature detailing the use of this compound as a chemical probe, its inherent fluorescence (a common feature of many benzisoxazole derivatives) and reactive handles make it a promising candidate for the development of such tools.
Potential Design Strategies:
Fluorophore Scaffold: The benzisoxazole ring system can serve as the core fluorophore. Its photophysical properties (absorption and emission wavelengths, quantum yield) can be fine-tuned by introducing different substituents through reactions at the bromine position.
Reactive Moiety: The bromine atom can be converted into other functional groups that can act as a trigger for a change in fluorescence upon reaction with a specific analyte. For example, it could be transformed into a boronic ester to detect reactive oxygen species or an azide (B81097) for bioorthogonal click chemistry applications.
Targeting Group: A targeting ligand could be attached to the molecule to direct it to a specific cellular location or protein, enabling targeted imaging.
By leveraging the synthetic versatility of this compound, a new class of fluorescent probes and tags could be developed for a wide range of research applications in biology and medicine.
Strategic Intermediate in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov The goal of DOS is to explore a wide range of chemical space by creating molecules with different scaffolds and stereochemistry.
This compound is an ideal starting point for DOS due to its multiple points of diversification. The bromine and fluorine atoms, as well as the isoxazole (B147169) ring itself, provide opportunities for a variety of chemical transformations.
Diversification Strategies:
Scaffold Diversity: Starting from the common this compound core, a wide range of different molecular scaffolds can be generated through various reaction pathways. For example, intramolecular cyclizations following functionalization at the 6-position could lead to novel tricyclic and tetracyclic systems.
Appendage Diversity: A library of compounds with different substituents can be easily generated by employing a variety of coupling partners in palladium-catalyzed reactions at the bromine position.
Stereochemical Diversity: The introduction of chiral centers during the synthetic sequence can lead to the creation of stereochemically diverse molecules.
The use of this compound as a strategic intermediate in a DOS campaign could lead to the discovery of novel compounds with interesting biological activities or material properties. The ability to systematically modify the structure of the molecule makes it a valuable tool for exploring structure-activity relationships.
| Compound Name |
|---|
| This compound |
| Zonisamide |
| Risperidone |
| Iloperidone |
| Paliperidone |
Structural Analogs and Derivatives Derived from 6 Bromo 7 Fluorobenzo D Isoxazole
Synthesis of Analogs with Varied Halogenation Patterns
The modification of the halogenation pattern on the benzo[d]isoxazole ring can significantly impact the physicochemical and biological properties of the resulting analogs. While direct replacement of the existing halogens on 6-Bromo-7-fluorobenzo[d]isoxazole can be challenging, the synthesis of analogs with different halogen arrangements can be achieved through various synthetic routes starting from different precursors.
Research on related halogenated heterocycles provides insights into potential synthetic strategies. For instance, the synthesis of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives has been reported, highlighting methods for introducing bromine at different positions of a related isoxazole (B147169) system. nih.gov Furthermore, studies on the synthesis of halogen-substituted 1,5-benzothiazepines demonstrate various techniques for incorporating halogens onto fused bicyclic systems.
A common strategy for varying halogenation involves the use of appropriately substituted precursors. For example, starting with different fluorinated or brominated aminophenols would lead to benzo[d]isoxazoles with alternative halogenation patterns.
Table 1: Examples of Halogenated Benzo[d]isoxazole Analogs and Their Synthetic Precursors
| Compound Name | Precursor Example | Synthetic Method |
| 5-Halogenated-1,2-benzisoxazole | 3-(Sulfamoylmethyl)-1,2-benzisoxazole | Halogenation |
| 3,5-Dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one | 3-Bromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one | Bromination |
This table presents examples from related benzo[d]isoxazole systems to illustrate potential synthetic strategies for varying halogenation patterns.
Introduction of Diverse Chemical Functionalities
The functionalization of the this compound scaffold is primarily achieved through reactions targeting the bromine atom. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds at the 6-position. nih.govresearchgate.net This allows for the introduction of a wide array of functional groups, including aryl, heteroaryl, and alkyl moieties.
The reactivity of the fluorine atom at the 7-position towards nucleophilic aromatic substitution (SNA_r) is generally lower than that of the bromine atom. However, under forcing conditions or with highly activated nucleophiles, substitution of the fluorine atom may be possible, providing another avenue for derivatization.
Studies on the related 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) have shown that the piperidine (B6355638) nitrogen can be readily functionalized through acylation, sulfonylation, and alkylation, demonstrating how additional functionalities can be introduced to derivatives of the benzo[d]isoxazole core. ossila.comnih.gov
Table 2: Examples of Functionalized Benzo[d]isoxazole Derivatives via Cross-Coupling Reactions
| Starting Material | Coupling Partner | Catalyst System (Example) | Product Type |
| 4-Bromo-6H-1,2-oxazines | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Phenyl-6H-1,2-oxazines |
| Aryl Halides | Potassium β-aminoethyltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ | Phenethylamines |
This table showcases examples of palladium-catalyzed cross-coupling reactions on related bromo-substituted heterocyclic systems, which are analogous to potential reactions of this compound.
Exploring Novel Fused-Ring Systems from Benzo[d]isoxazole Precursors
The benzo[d]isoxazole core can serve as a foundation for the construction of more complex, multi-cyclic systems. Annelation reactions, where a new ring is fused onto the existing scaffold, can lead to novel heterocyclic structures with unique three-dimensional shapes and biological properties.
One approach involves the functionalization of the benzo[d]isoxazole at two adjacent positions, followed by a cyclization reaction to form a new fused ring. For instance, derivatization at the 6- and 7-positions of the benzene (B151609) ring could provide the necessary handles for such transformations.
A review of the synthesis of fused isoxazoles indicates that various strategies are employed, often involving intramolecular cyclizations of appropriately substituted isoxazole precursors. mdpi.com For example, the formation of isoxazolo[4,5-b]pyridines has been achieved through the annulation of a pyridine (B92270) ring onto an isoxazole core. beilstein-journals.org These methodologies could potentially be adapted to this compound to generate novel fused systems.
Table 3: Examples of Synthetic Strategies for Fused Isoxazole Systems
| Precursor Type | Reaction Type | Resulting Fused System |
| 4-(Propargylamino)isoxazoles | Intramolecular Cyclization | Isoxazolo[4,5-b]pyridines |
| 3-Halopyridines with a suitable functionality at position 2 | Cyclization | Isoxazolo[4,5-b]pyridines |
This table provides examples of synthetic routes to fused isoxazole systems, illustrating potential pathways for the elaboration of the this compound scaffold.
Elucidation of Structure-Property Relationships in Derived Scaffolds
The systematic derivatization of the this compound scaffold allows for the investigation of structure-property relationships (SPR). By correlating the structural modifications with changes in physicochemical properties (e.g., solubility, lipophilicity) and biological activity, it is possible to design more potent and selective molecules.
For instance, in a series of benzo[d]isoxazole derivatives developed as BET inhibitors, the modification of substituents on the benzo[d]isoxazole core led to significant differences in binding affinity and cellular potency. nih.gov Similarly, in a study on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, the introduction of a halogen atom at the 5-position was found to increase anticonvulsant activity. nih.gov
Table 4: Structure-Activity Relationship Insights from Benzo[d]isoxazole Derivatives
| Structural Modification | Observed Effect on Property/Activity | Example Compound Class |
| Introduction of a halogen at the 5-position | Increased anticonvulsant activity | 3-(Sulfamoylmethyl)-1,2-benzisoxazole derivatives |
| Substitution with electron-withdrawing groups | Increased antimicrobial activity | 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives |
| Varied substituents on the core | Modulation of BET inhibitor potency | Benzo[d]isoxazole-containing BET inhibitors |
This table summarizes key findings from structure-property relationship studies on various benzo[d]isoxazole analogs.
Advancements in Synthesis Methodologies and Future Research Perspectives
Green Chemistry Principles and Sustainable Approaches for 6-Bromo-7-fluorobenzo[d]isoxazole Synthesis
The integration of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. For the synthesis of isoxazole (B147169) derivatives, ultrasound-assisted methods represent a significant advancement. preprints.org Sonochemistry can enhance reaction rates, improve yields, and reduce energy consumption compared to traditional thermal methods. preprints.org For instance, ultrasound irradiation has been successfully employed in the cyclization and addition reactions to form isoxazole rings, often leading to higher efficiency and shorter reaction times. preprints.org One study highlighted that ultrasound-promoted synthesis of substituted isoxazoles resulted in high-purity products with improved yields and reduced reaction times, sometimes eliminating the need for further purification. preprints.org These methods underscore the potential for developing more sustainable synthetic pathways for this compound.
Key advantages of ultrasound-assisted synthesis include:
Reduced Reaction Times: Acoustic cavitation accelerates chemical transformations. preprints.org
Increased Yields: Improved reaction efficiency often leads to higher product yields. preprints.org
Milder Reaction Conditions: Reactions can often be carried out at lower temperatures. preprints.org
Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous flow processing, offers a paradigm shift from traditional batch synthesis by conducting reactions in a continuously flowing stream. nih.gov This technology provides enhanced control over reaction parameters, improved safety, and scalability. nih.govrsc.org For the synthesis of heterocyclic compounds like benzoisoxazoles, flow chemistry can be particularly advantageous, especially when dealing with hazardous intermediates or exothermic reactions. d-nb.info The modular nature of flow chemistry setups allows for multi-step syntheses to be performed in a continuous sequence, minimizing manual handling and potential for error. rsc.org
Automated synthesis platforms, often integrated with flow chemistry systems, are revolutionizing chemical discovery and development. nih.govyoutube.com These platforms can automate the design, execution, and optimization of chemical reactions. youtube.com By leveraging artificial intelligence and robotics, these systems can rapidly screen reaction conditions and identify optimal synthetic routes, significantly accelerating the pace of research. youtube.com For a target molecule like this compound, an automated platform could explore a vast array of synthetic strategies to pinpoint the most efficient and cost-effective method. youtube.com
Table 1: Comparison of Batch vs. Flow Chemistry
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Scale | Limited by vessel size | Scalable by run time |
| Heat Transfer | Often inefficient and uneven | Highly efficient and controlled |
| Mass Transfer | Can be limited, especially in multiphasic systems | Enhanced due to high surface-area-to-volume ratio |
| Safety | Higher risk with large volumes of hazardous materials | Improved safety with small reactor volumes |
| Process Control | Manual or semi-automated | Fully automated and precise |
Innovative Catalytic Systems for Benzo[d]isoxazole Functionalization
The development of novel catalytic systems is crucial for the efficient and selective functionalization of the benzo[d]isoxazole core. Palladium-catalyzed reactions, for instance, have been instrumental in the synthesis of benzo[d]isoxazoles through C-H activation and annulation strategies. rsc.org These methods allow for the direct formation of the isoxazole ring system from readily available starting materials, offering an atom-economical approach. rsc.org
Furthermore, innovative catalytic systems are not only for the synthesis of the core structure but also for its subsequent modification. The strategic introduction of functional groups onto the this compound scaffold can be achieved through various catalyzed cross-coupling reactions. This allows for the generation of a diverse library of derivatives with potentially new and interesting properties. Research into new ligands and catalyst supports, including nanocatalysts, continues to expand the toolkit available for these transformations. goflow.at
Emerging Applications in Chemical Science and Technology
While the primary applications of many benzo[d]isoxazole derivatives lie in medicinal chemistry, the unique electronic and structural properties of this compound suggest potential for its use in other areas of chemical science and technology. The presence of bromine and fluorine atoms can significantly influence the molecule's physical and chemical properties, opening up possibilities in materials science.
For example, halogenated aromatic compounds are often explored as components in:
Organic Light-Emitting Diodes (OLEDs): The electronic properties of the molecule could be tuned for applications in display and lighting technologies.
Organic Photovoltaics (OPVs): The compound could serve as a building block for new donor or acceptor materials in solar cells.
Liquid Crystals: The rigid, aromatic structure is a common feature in liquid crystalline materials. rsc.org
The reactivity of the bromine atom also makes this compound a valuable synthetic intermediate for creating more complex molecules. It can readily participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, further diversifying its potential applications.
Q & A
Basic Questions
Q. What are the established synthetic routes for 6-Bromo-7-fluorobenzo[d]isoxazole, and how do reaction conditions influence product purity?
- Answer : The synthesis of halogenated isoxazoles typically involves cycloaddition or substitution reactions. For bromo-fluoro derivatives, a common approach includes:
- Stepwise halogenation : Introducing bromine and fluorine via electrophilic aromatic substitution (EAS) using directing groups (e.g., nitro or methyl) to control regioselectivity. Reaction solvents (e.g., DMF or THF) and catalysts (e.g., FeCl₃ for bromination) significantly impact yield and purity .
- One-pot synthesis : As demonstrated for analogous brominated isoxazoles, reacting o-hydroxy-α-bromoacetophenone derivatives with hydroxylamine hydrochloride under mild conditions (room temperature, methanol) can yield bromomethyl-substituted intermediates, which are further fluorinated .
- Key considerations : Optimize stoichiometry (e.g., excess NH₂OH·HCl for cyclization) and monitor reaction progress via TLC or HPLC to minimize byproducts like N-oxides or over-halogenated species .
Q. How is this compound characterized spectroscopically, and what analytical techniques resolve structural ambiguities?
- Answer : Structural confirmation relies on:
- ¹H/¹³C NMR : Distinct aromatic proton signals (δ 7.2–8.5 ppm) and coupling patterns (e.g., vicinal F-Br coupling) validate substitution positions. Fluorine-19 NMR detects deshielding effects from adjacent bromine .
- HRMS (ESI) : Precise mass determination (e.g., [M+H]+ ion) confirms molecular formula and detects isotopic patterns (Br/F contributions) .
- X-ray crystallography : Resolves regiochemical ambiguities in polyhalogenated systems by mapping bond lengths and angles, particularly useful when NMR data overlap with analogs (e.g., 6-Bromo-3-methylbenzo[d]isoxazole) .
Advanced Research Questions
Q. What mechanistic insights explain the photostability and reactivity of this compound under UV irradiation?
- Answer : Isoxazole derivatives exhibit photodissociation pathways influenced by halogen substituents:
- Conical intersections : The low-energy conical intersection in isoxazoles promotes non-radiative decay, reducing photodegradation. Bromine’s heavy-atom effect may enhance intersystem crossing, stabilizing the molecule .
- Halogen bonding : The Br-F dipole interaction may restrict rotation, increasing rigidity and UV stability. Computational studies (TD-DFT) predict excitation wavelengths and compare experimental UV-Vis spectra to validate photobehavior .
- Reactivity : Under UV light, C-Br bonds cleave preferentially over C-F due to lower bond dissociation energy (BDE), forming radical intermediates that can be trapped for functionalization (e.g., Suzuki coupling) .
Q. How does the substitution pattern (Br at C6, F at C7) affect biological activity compared to other halogenated isoxazole analogs?
- Answer : Structure-activity relationship (SAR) studies highlight:
- Anticancer activity : Bromine at C6 enhances cytotoxicity (e.g., against HeLa and MCF-7 cells) by increasing lipophilicity and target binding (e.g., HSP90 inhibition). Fluorine at C7 improves metabolic stability by blocking CYP450-mediated oxidation .
- Enzyme inhibition : Fluorine’s electronegativity modulates interactions with glutathione-dependent enzymes (e.g., GST/GR). Comparative assays with 3-(4-fluorophenyl)isoxazole show Br/F synergy enhances inhibitory potency by 20–30% .
- Computational validation : Molecular docking (AutoDock Vina) predicts stronger binding to bromodomains (BRD4) versus 5-Bromo-3-methyl analogs due to fluorine’s polar interactions with Asp140/Asn141 residues .
Q. What strategies mitigate competing side reactions during the synthesis of this compound derivatives?
- Answer : Common challenges include over-halogenation and N-oxide formation. Mitigation strategies:
- Directed ortho-metalation : Use lithiation (e.g., LDA) to selectively introduce bromine at C6 before fluorination at C7, avoiding random halogen placement .
- Protecting groups : Temporarily block reactive sites (e.g., NH of isoxazole) with Boc or Ac groups during halogenation, then deprotect under mild acidic conditions .
- Flow chemistry : Continuous-flow reactors improve control over exothermic reactions (e.g., Br₂ addition), reducing decomposition and improving scalability .
Q. How can computational chemistry guide the design of this compound-based drug candidates?
- Answer : Key approaches include:
- DFT calculations : Predict thermodynamic stability of tautomers and evaluate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
- Molecular dynamics (MD) : Simulate binding kinetics with targets (e.g., HSP90 or BRD4) to optimize substituent placement for stronger ΔG binding .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize derivatives with favorable drug-likeness .
Methodological Challenges
Q. What analytical techniques resolve overlapping signals in NMR spectra of polyhalogenated isoxazoles?
- Answer : Use advanced NMR methods:
- COSY/NOESY : Identifies through-space coupling between Br/F and adjacent protons, clarifying substitution patterns .
- ¹⁹F-¹H HOESY : Maps fluorine-proton proximity in crowded spectra, distinguishing para/meta fluorination .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace carbon environments and assign ambiguous peaks .
Q. How do solvent polarity and temperature influence the regioselectivity of halogenation in isoxazole synthesis?
- Answer : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in EAS, favoring bromination at electron-rich positions. Lower temperatures (0–25°C) reduce kinetic competition, enhancing selectivity for C6 over C5 bromination. Fluorination, however, requires polar protic solvents (e.g., MeOH/H₂O) to stabilize HF byproducts and prevent ring-opening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
